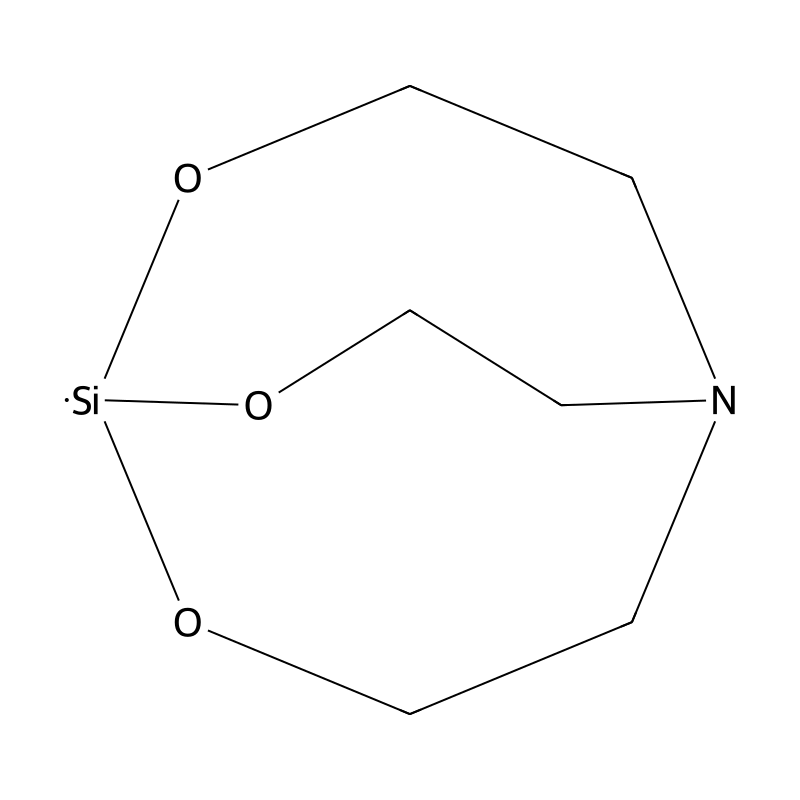Silatrane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization
- Development of Novel Synthetic Routes: Research efforts are ongoing to develop new and efficient methods for synthesizing silatranes with different functional groups. This allows for the creation of silatranes with tailored properties for specific applications [].
- Structural Analysis and Understanding Bonding: Scientific studies use various techniques like X-ray crystallography and nuclear magnetic resonance (NMR) to determine the precise three-dimensional structure of silatranes and understand the nature of the bonding within the molecule [].
Material Science Applications
- Polymers and Materials with Enhanced Properties: Silatranes can be incorporated into polymers to improve their thermal stability, mechanical strength, and flame retardancy. They can also be used as crosslinking agents for creating new types of materials with specific functionalities [].
Catalysis
- Development of New Catalysts: The Lewis acidic nature of the silicon atom in silatranes makes them potential candidates for designing novel catalysts for various organic transformations. Research is underway to explore their catalytic activity in different reactions [].
Biomedical Applications
- Drug Delivery and Targeting: The ability of silatranes to bind with specific molecules makes them attractive for drug delivery applications. Researchers are investigating their potential to encapsulate and deliver drugs to targeted sites in the body [].
- Antimicrobial Properties: Some silatrane derivatives have shown promising antimicrobial activity against bacteria and fungi. Further research is needed to explore their potential as new therapeutic agents [].
Silatranes were first discovered in the 1970s by Coates and Park []. Their name reflects their structure, combining "silane" (SiH4) with "aziridine" (a three-membered ring containing a nitrogen atom). These cage-like molecules possess unique properties making them attractive for various scientific applications [].
Molecular Structure Analysis
The core structure of a silatrane consists of a cage formed by alternating silicon and nitrogen atoms, with three organic groups (R) attached to the silicon atom []. This specific arrangement gives rise to several notable features:
- Tetrahedral silicon: The central silicon atom maintains its tetrahedral geometry, with the three organic substituents and a nitrogen atom bonded to it.
- Polar Si-N bond: The silicon-nitrogen bond is inherently polar due to the difference in electronegativity between the two elements []. This polarity contributes to the interesting reactivity of silatranes.
- Cage-like structure: The arrangement of Si and N atoms creates a cage-like cavity, which can potentially encapsulate guest molecules [].
Chemical Reactions Analysis
- Synthesis: Silatranes are typically synthesized through the reaction of a trichlorosilane (SiCl3) with an amine (NR3) in the presence of a base [].
SiCl3 + 3NR3 + 3 Base -> (R3SiN)3 + 3R3Cl- Functionalization: The organic groups (R) attached to the silicon atom can be readily modified to introduce new functionalities, allowing for the design of silatranes with specific properties [].
- Lewis acid-base reactions: The polar Si-N bond allows silatranes to act as Lewis acid acceptors, interacting with Lewis base donors.
Physical And Chemical Properties Analysis
- Thermal stability: Silatranes generally exhibit good thermal stability due to the strong Si-N bonds within the cage [].
- Solubility: The solubility of silatranes depends on the nature of the organic substituents. Generally, silatranes with more polar groups tend to be more water-soluble [].
Mechanism of Action (if applicable)
- Drug delivery: Silatranes can potentially act as drug carriers due to their cage-like structure, encapsulating drugs and facilitating their delivery to target sites. The mechanism might involve the release of the drug upon interaction with specific biological targets.
- Catalysis: Silatranes with Lewis acidic character can potentially activate substrates in various catalytic processes. The detailed mechanism would depend on the specific reaction and the interacting molecules.
Silatranes have been investigated for their biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Research has shown that certain silatrane derivatives exhibit significant cytotoxic effects against cancer cells, suggesting potential applications in cancer therapy . The incorporation of silatrane structures into pharmaceutical compounds has been explored, revealing immunomodulatory effects that enhance their therapeutic efficacy .
The synthesis of silatranes typically involves the reaction of organosilanes with tris-(2-hydroxyethyl)amine or similar amines. A notable method is the reaction of organyltriethoxysilanes with tris-(2-hydroxyethyl)amine under specific conditions that favor the formation of silatranes rather than polymers . Other methods include solvent-free synthesis using organocatalysts, which improve efficiency and reduce environmental impact . Variations in synthesis techniques allow for the customization of silatrane derivatives with specific functional groups for targeted applications.
Silatranes find applications across various fields due to their unique chemical properties. They are utilized in materials chemistry for developing new polymers and coatings. In medicinal chemistry, silatrane derivatives are explored as potential drug candidates due to their biological activities. Additionally, they serve as intermediates in organic synthesis and catalysis, enabling the formation of complex molecules through functionalization reactions .
Studies on the interactions of silatranes with other compounds have revealed insights into their reactivity patterns. For example, interaction with halogenated compounds shows variations in activation energies based on substituent electronegativity. These studies help elucidate the mechanisms underlying silatrane reactivity and guide the design of new derivatives with enhanced properties .
Silatrane shares structural similarities with several other compounds, particularly those containing silicon-nitrogen bonds. Here are some comparable compounds:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Germatrane | Similar five-membered ring but contains germanium instead of silicon | Lower activation energies compared to silatranes |
| Siloxanes | Silicon-oxygen frameworks without nitrogen involvement | Generally more stable but less reactive |
| Silazanes | Contain silicon-nitrogen bonds but lack cyclic structure | More prone to hydrolysis than silatranes |
| Sila-ureas | Contain both silicon and nitrogen but differ in bonding | Typically less stable than silatranes |
Silatrane's uniqueness lies in its pentacoordinate silicon structure and high dipole moment, which contribute to its distinctive reactivity and stability compared to these similar compounds .







